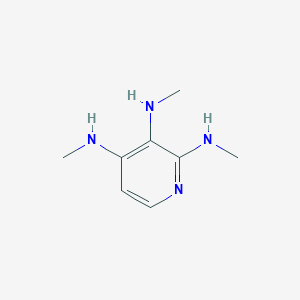
4-Trimethylaminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trimethylaminopyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Organic Chemistry
DMAP is predominantly recognized for its role as a nucleophilic catalyst in numerous synthetic transformations:
- Esterification Reactions : DMAP facilitates the acylation of alcohols and phenols, significantly enhancing reaction rates compared to traditional catalysts. It is particularly effective in reactions involving acetic anhydride, where it forms an acylpyridinium ion intermediate that accelerates ester formation .
- Baylis-Hillman Reaction : The compound is employed in this reaction to generate β-hydroxy carbonyl compounds from aldehydes and activated alkenes, showcasing its ability to promote carbon-carbon bond formation .
- Hydrosilylation and Silylation : DMAP catalyzes the addition of silanes to alkenes and alkynes, allowing for the functionalization of organic substrates .
- Synthesis of β-Lactams : In the Staudinger reaction, DMAP aids in the formation of β-lactams, which are crucial intermediates in antibiotic synthesis .
Material Science
DMAP's catalytic properties extend into material science, particularly in the development of new materials:
- Polymerization Reactions : DMAP is used as a catalyst in the polymerization of various monomers, leading to the formation of polymers with tailored properties. Its efficiency in promoting reactions under mild conditions has made it a preferred choice for synthesizing complex polymer structures .
- Ionic Liquids : Recent studies have explored DMAP-based ionic liquids as catalysts for organic reactions. These ionic liquids exhibit enhanced catalytic activity and selectivity for reactions such as click chemistry, demonstrating DMAP's adaptability in diverse chemical environments .
Medicinal Chemistry
In medicinal chemistry, DMAP has been investigated for its potential therapeutic applications:
- Antidote Properties : DMAP has been studied as an antidote for cyanide poisoning. A case report highlighted its use in treating methaemoglobinaemia resulting from methyl isocyanate exposure, although caution is advised due to potential side effects associated with its use .
- Antibacterial Activity : Research has indicated that DMAP exhibits antibacterial properties against various bacterial strains. Spectroscopic studies and molecular docking analyses have suggested that DMAP can interact with bacterial proteins, potentially leading to new antibacterial agents .
Table 1: Summary of Key Applications of DMAP
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Synthetic Chemistry | Esterification with acetic anhydride | Enhanced reaction rates; high yield of esters |
| Material Science | Polymerization of monomers | Formation of tailored polymers under mild conditions |
| Medicinal Chemistry | Antidote for cyanide poisoning | Effective but requires cautious use due to side effects |
| Antibacterial Activity | Interaction with bacterial proteins | Demonstrated antibacterial properties |
特性
CAS番号 |
132151-83-8 |
|---|---|
分子式 |
C8H14N4 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |
InChIキー |
DGCMIDYTTCDSBB-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=NC=C1)NC)NC |
正規SMILES |
CNC1=C(C(=NC=C1)NC)NC |
Key on ui other cas no. |
132151-83-8 |
同義語 |
4-TAMP 4-trimethylaminopyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















